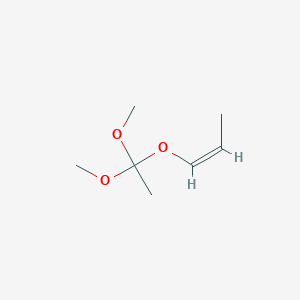
1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)- is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.1843 g/mol . This compound is characterized by its unique structure, which includes a propene backbone with a dimethoxyethoxy substituent. It is a stereoisomer, specifically the (Z)-isomer, which indicates the configuration of the substituents around the double bond.
Métodos De Preparación
The synthesis of 1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)- typically involves the reaction of propene with a suitable dimethoxyethoxy reagent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereoisomer is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Análisis De Reacciones Químicas
1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)- finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes and biochemical reactions .
Comparación Con Compuestos Similares
1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)- can be compared with other similar compounds, such as:
Dimethyl (E)-1-propenyl orthoacetate: Another stereoisomer with different spatial arrangement of substituents.
1-Propene, 1-(1,1-dimethoxyethoxy)-, (E)-: The (E)-isomer of the same compound, which has different chemical and physical properties due to the different configuration around the double bond.
This compound’s uniqueness lies in its specific stereochemistry and the resulting distinct chemical behavior and applications.
Propiedades
Fórmula molecular |
C7H14O3 |
|---|---|
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
(Z)-1-(1,1-dimethoxyethoxy)prop-1-ene |
InChI |
InChI=1S/C7H14O3/c1-5-6-10-7(2,8-3)9-4/h5-6H,1-4H3/b6-5- |
Clave InChI |
XJZFAGYWNJDGRK-WAYWQWQTSA-N |
SMILES isomérico |
C/C=C\OC(C)(OC)OC |
SMILES canónico |
CC=COC(C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


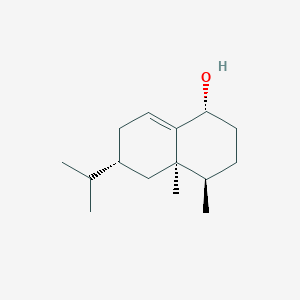
![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
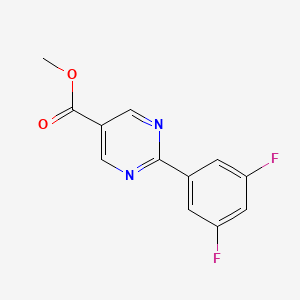
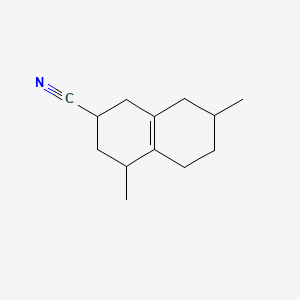


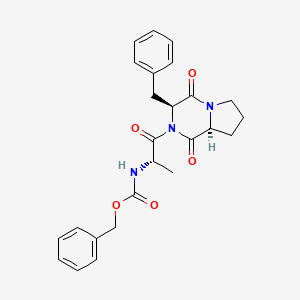
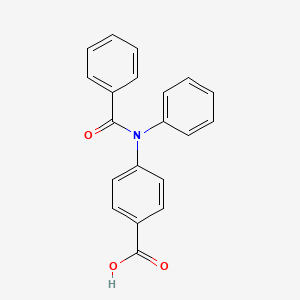
![N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate](/img/structure/B13791253.png)
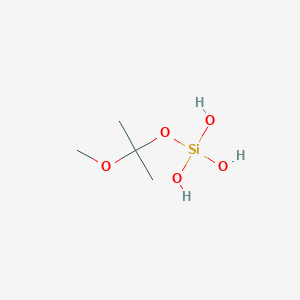
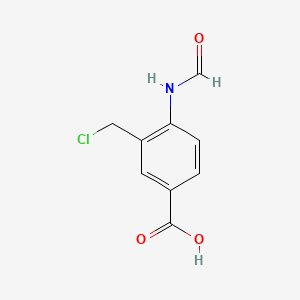
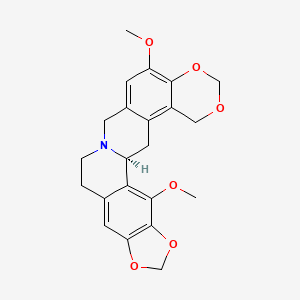
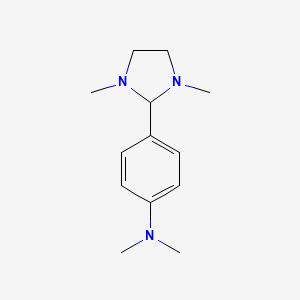
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)
